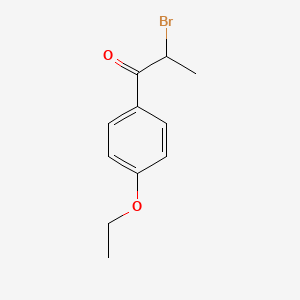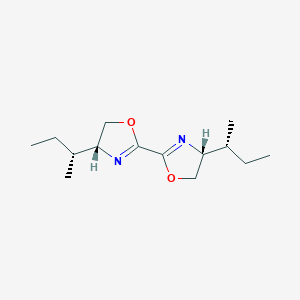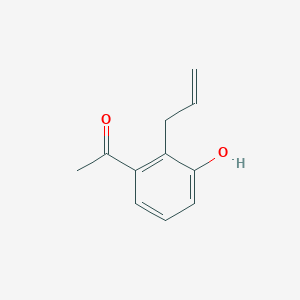
1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol derivatives with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product .
化学反应分析
Types of Reactions
1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学研究应用
1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
相似化合物的比较
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure but with a methoxy group instead of a prop-2-enyl group.
1-(2-Hydroxyphenyl)ethanone: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.
Uniqueness
1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-enyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(3-hydroxy-2-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-3-5-10-9(8(2)12)6-4-7-11(10)13/h3-4,6-7,13H,1,5H2,2H3 |
InChI 键 |
SZJYNPMNRZUBPV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC=C1)O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


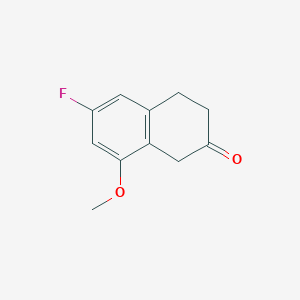
![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)
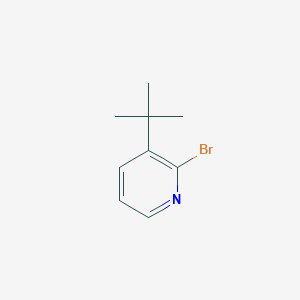

![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
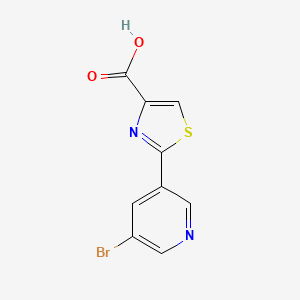
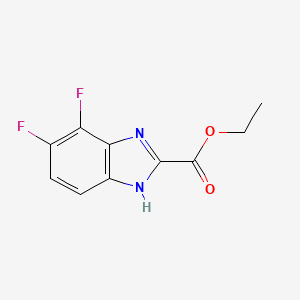
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
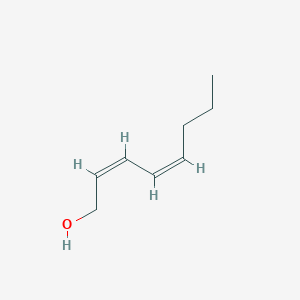
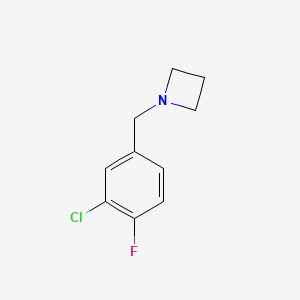
![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
